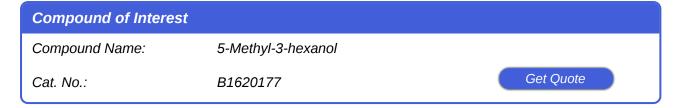


Spectroscopic Profile of 5-Methyl-3-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **5-Methyl-3-hexanol** (CAS No: 623-55-2), a secondary alcohol with applications in various chemical syntheses. This document outlines the mass spectrometry and nuclear magnetic resonance spectroscopy data, details the experimental protocols for these techniques, and presents visualizations to aid in the understanding of the molecular structure and spectroscopic analysis workflow.

Spectroscopic Data

The following sections present the core spectroscopic data for **5-Methyl-3-hexanol**, summarized in clear and concise tables for easy reference and comparison.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **5-Methyl-3-hexanol** is characterized by fragmentation patterns typical for secondary alcohols, primarily through α -cleavage and dehydration. The major fragments observed are detailed in Table 1.

Table 1: Mass Spectrometry Data for **5-Methyl-3-hexanol**



m/z	Relative Intensity (%)	Proposed Fragment	
43	100	[C3H7]+	
57	85	[C4H9]+	
73	80	[C4H9O]+ (α-cleavage)	
45	75	[C2H5O]+ (α-cleavage)	
29	65	[C2H5]+	
98	10	[M-H2O]+	
116	<5	[M]+ (Molecular Ion)	

Data interpreted from the NIST Mass Spectrometry Data Center.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of public experimental NMR data, the following tables present predicted ¹³C and ¹H chemical shifts for **5-Methyl-3-hexanol**. These predictions are based on computational models and provide a valuable reference for spectral interpretation.

Table 2: Predicted ¹³C-NMR Chemical Shifts for **5-Methyl-3-hexanol**

Carbon Atom	Predicted Chemical Shift (ppm)	
C1	10.0	
C2	29.5	
C3	73.0	
C4	42.0	
C5	25.0	
C6	22.5	
C7 (Methyl on C5)	22.5	



Note: These are predicted values and may differ from experimental results.

Table 3: Predicted ¹H-NMR Chemical Shifts for **5-Methyl-3-hexanol**

Proton(s)	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H1 (CH3)	0.9	Triplet	7.2
H2 (CH2)	1.4	Multiplet	
H3 (CH-OH)	3.5	Multiplet	
H4 (CH2)	1.2	Multiplet	-
H5 (CH)	1.6	Multiplet	-
H6, H7 (2xCH3)	0.9	Doublet	6.8
ОН	Variable	Singlet (broad)	

Note: These are predicted values and may differ from experimental results. The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic techniques discussed.

Mass Spectrometry (Electron Ionization)

Sample Preparation: A dilute solution of **5-Methyl-3-hexanol** is prepared in a volatile organic solvent, such as methanol or dichloromethane.

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) is typically employed.

GC Conditions:

- Injection Port Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate.



 Oven Temperature Program: An initial temperature of 50 °C is held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, which is then held for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Mass Range: m/z 20-200

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of **5-Methyl-3-hexanol** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance or Varian INOVA, operating at a proton frequency of 300 MHz or higher.

¹H-NMR Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: A range of 0-10 ppm is typically sufficient.

¹³C-NMR Acquisition Parameters:

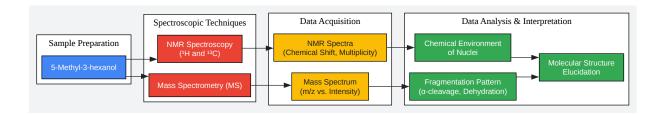
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpq30).



- Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: A range of 0-150 ppm is typically sufficient.

Visualizations

The following diagrams illustrate the molecular structure of **5-Methyl-3-hexanol** and the logical workflow for its spectroscopic analysis.



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Caption: Workflow for the spectroscopic analysis of **5-Methyl-3-hexanol**.

Caption: Structure of **5-Methyl-3-hexanol** with atom numbering.

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References

1. 3-Hexanol, 5-methyl- [webbook.nist.gov]







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